

JNJ-27141491: An Investigational Noncompetitive CCR2 Antagonist

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Introduction

JNJ-27141491 is an experimental, orally active small molecule that functions as a noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3] The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1 (MCP-1), is a key driver in the recruitment and activation of inflammatory leukocytes.[1][3] By inhibiting CCR2 function, JNJ-27141491 presents a potential therapeutic strategy for inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols based on preclinical studies of JNJ-27141491.

Mechanism of Action

JNJ-27141491 exhibits a noncompetitive and reversible mode of action on the human CCR2 receptor.[1] It potently suppresses various in vitro functions mediated by hCCR2, including MCP-1-induced GTPγS binding, calcium mobilization induced by MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis towards MCP-1.[1][3] Notably, JNJ-27141491 shows high selectivity for CCR2 with minimal to no effect on other chemokine receptors that have been tested.[4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of **JNJ-27141491** as reported in preclinical research.



Table 1: In Vitro Inhibitory Activity of JNJ-27141491[1][2][4]

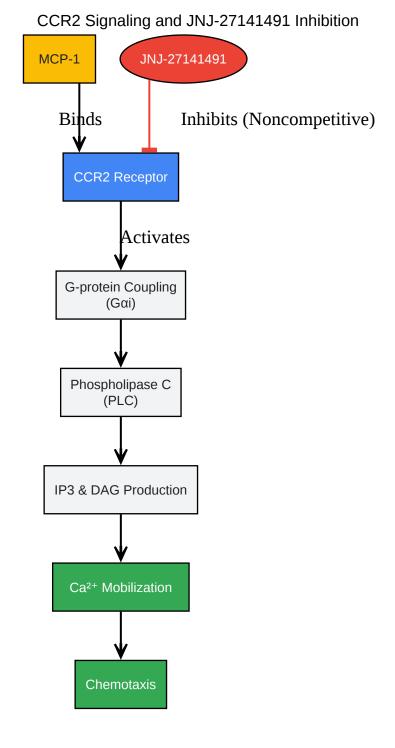
| Assay | Cell Type/System | Ligand | IC50 Value |
|---------------------------------|-----------------------------|--------|-----------------|
| [³⁵ S]GTPyS Binding | hCCR2-CHO Cell Membranes | MCP-1 | 38 ± 9 nM |
| Ca ²⁺ Mobilization | hCCR2-CHO Cells | MCP-1 | 13 ± 1 nM[2][4] |
| Ca ²⁺ Mobilization | THP-1 Cells | MCP-1 | 13 ± 2 nM |
| Ca ²⁺ Mobilization | Human Blood Monocytes | MCP-1 | 43 ± 4 nM |
| Chemotaxis | Human PBMC | MCP-1 | 97 ± 16 nM |
| ¹²⁵ I-MCP-1 Binding | Human Monocytes | MCP-1 | 0.4 μΜ |

Table 2: In Vivo Efficacy of JNJ-27141491 in a Transgenic hCCR2 Knock-in Mouse Model[2]

| Treatment Regimen (Oral) | Endpoint | Inhibition of Monocyte Influx (%) |
|--------------------------|----------------------|--------------------------------------|
| 5 mg/kg (q.d.) | Monocyte Recruitment | 27% |
| 10 mg/kg (q.d.) | Monocyte Recruitment | 49% |
| 20 mg/kg (q.d.) | Monocyte Recruitment | 57% |
| 40 mg/kg (q.d.) | Monocyte Recruitment | 77% |
| 5 mg/kg (b.i.d.) | Monocyte Recruitment | 22% |
| 20 mg/kg (b.i.d.) | Monocyte Recruitment | 74% |

Signaling Pathway and Experimental Workflow CCR2 Signaling Pathway and Inhibition by JNJ-27141491





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Caption: CCR2 signaling cascade and the inhibitory point of JNJ-27141491.

In Vivo Experimental Workflow for Monocyte Recruitment



Start: hCCR2 Transgenic Mice Oral Administration: JNJ-27141491 or Vehicle Intratracheal Instillation: mMCP-1/LPS 48-hour Incubation

Bronchoalveolar Lavage (BAL)

Cell Counting and Differentiation: (Monocytes and Neutrophils)

Data Analysis: Compare treatment vs. vehicle

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End: Determine Inhibition of Recruitment

Caption: Workflow for the in vivo monocyte recruitment experiment.



Experimental Protocols

The following are detailed protocols for key experiments based on the methodologies described in the cited literature.

Protocol 1: In Vitro Calcium (Ca²⁺) Mobilization Assay

Objective: To determine the inhibitory effect of **JNJ-27141491** on MCP-1-induced intracellular calcium mobilization in hCCR2-expressing cells.

Materials:

- hCCR2-expressing cells (e.g., hCCR2-CHO, THP-1, or isolated human monocytes)
- JNJ-27141491
- Recombinant human MCP-1
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplates
- Fluorometric imaging plate reader (FLIPR) or equivalent instrument

Procedure:

- Cell Preparation:
 - Culture hCCR2-expressing cells to the appropriate density.
 - On the day of the assay, harvest cells and wash with assay buffer.
 - Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 60 minutes).
 - Wash the cells to remove excess dye and resuspend in assay buffer to the desired concentration.



- Assay Plate Preparation:
 - Dispense the cell suspension into the wells of the 96-well microplate.
 - Prepare serial dilutions of JNJ-27141491 in assay buffer.
 - Add the JNJ-27141491 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.
- Calcium Flux Measurement:
 - Place the microplate into the fluorometric plate reader and monitor the baseline fluorescence.
 - Prepare a solution of MCP-1 at a concentration known to elicit a submaximal response (e.g., EC₈₀).
 - Inject the MCP-1 solution into the wells and immediately begin recording the fluorescence signal over time.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Normalize the data to the vehicle control (100% response) and baseline (0% response).
 - Plot the percent inhibition against the concentration of JNJ-27141491 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Chemotaxis Assay

Objective: To assess the ability of **JNJ-27141491** to block the migration of human peripheral blood mononuclear cells (PBMCs) towards an MCP-1 gradient.

Materials:

- Isolated human PBMCs
- JNJ-27141491



- Recombinant human MCP-1
- Chemotaxis chambers (e.g., Boyden chambers or 96-well transwell plates with appropriate pore size, typically 5 μm for monocytes)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Cell counter or flow cytometer

Procedure:

- Cell Preparation:
 - Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Wash the cells and resuspend in assay medium at a concentration of approximately 1-2 x 10⁶ cells/mL.
 - Prepare serial dilutions of JNJ-27141491 in assay medium.
 - Pre-incubate the cell suspension with the different concentrations of JNJ-27141491 or vehicle for 30 minutes at 37°C.
- Chemotaxis Chamber Setup:
 - In the lower wells of the chemotaxis chamber, add assay medium containing MCP-1 at a concentration that induces optimal migration. Include wells with assay medium alone as a negative control.
 - Place the microporous membrane (or the transwell insert) over the lower wells.
 - Add the pre-incubated PBMC suspension to the upper chamber.
- Incubation:
 - Incubate the chemotaxis chambers at 37°C in a humidified 5% CO₂ incubator for 1.5 to 3 hours.



- · Quantification of Migration:
 - After incubation, carefully remove the upper chamber.
 - Collect the cells that have migrated to the lower chamber.
 - Quantify the number of migrated cells using a cell counter or by flow cytometry.
- Data Analysis:
 - Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
 - Determine the percent inhibition of chemotaxis for each concentration of JNJ-27141491 compared to the vehicle control.
 - Plot the percent inhibition against the drug concentration and calculate the IC50 value.

Protocol 3: In Vivo Model of Monocyte Recruitment in hCCR2 Transgenic Mice[1][3]

Objective: To evaluate the in vivo efficacy of orally administered **JNJ-27141491** in inhibiting monocyte recruitment to the lungs following an inflammatory challenge.

Materials:

- Transgenic mice expressing human CCR2 (hCCR2 knock-in)
- JNJ-27141491 formulated for oral administration
- Vehicle control
- Mouse MCP-1 (mMCP-1)
- Lipopolysaccharide (LPS)
- Sterile phosphate-buffered saline (PBS)



- Anesthesia
- Bronchoalveolar lavage (BAL) equipment
- Flow cytometer and antibodies for leukocyte differentiation (e.g., anti-CD45, anti-Ly6G, anti-CD115)

Procedure:

- Animal Acclimation and Grouping:
 - Acclimate hCCR2 transgenic mice to the facility for at least one week.
 - Randomly assign mice to treatment groups (vehicle and different doses of JNJ-27141491).
- Drug Administration:
 - Administer JNJ-27141491 or vehicle by oral gavage. The dosing regimen can be once daily (q.d.) or twice daily (b.i.d.) as described in the literature.[1]
- Induction of Inflammation:
 - At a specified time after the final drug administration, anesthetize the mice.
 - Induce pulmonary inflammation by intratracheal instillation of mMCP-1 and LPS dissolved in sterile PBS.
- Incubation Period:
 - Allow the inflammatory response to develop for 48 hours.[1][3]
- Bronchoalveolar Lavage (BAL):
 - After 48 hours, euthanize the mice.
 - Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of cold PBS.



- Cell Analysis:
 - Collect the BAL fluid and determine the total cell count.
 - Prepare cytospin slides for differential cell counting or use flow cytometry to quantify the number of monocytes and neutrophils in the BAL fluid.
- Data Analysis:
 - Calculate the total number of recruited monocytes and neutrophils for each animal.
 - Determine the average cell count for each treatment group.
 - Calculate the percent inhibition of monocyte and neutrophil recruitment for each JNJ-27141491 dose group compared to the vehicle control group.
 - Perform statistical analysis to determine the significance of the observed inhibition.

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